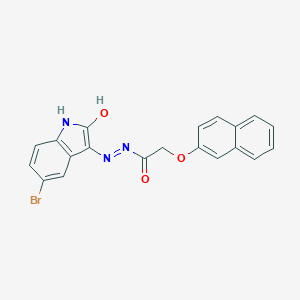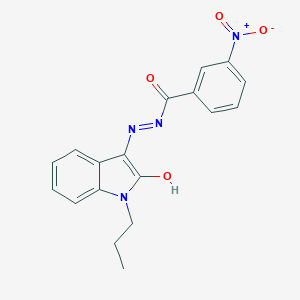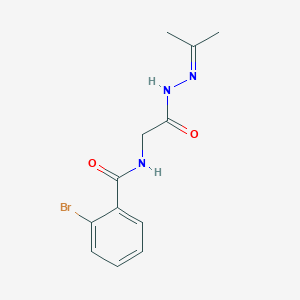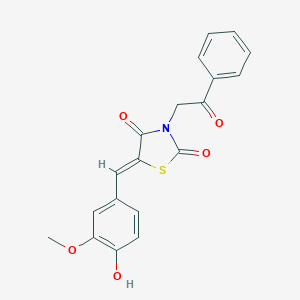![molecular formula C18H19ClN2O3 B352461 N'-[2-(4-chloro-2-methylphenoxy)propanoyl]-4-methylbenzohydrazide CAS No. 613219-53-7](/img/structure/B352461.png)
N'-[2-(4-chloro-2-methylphenoxy)propanoyl]-4-methylbenzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N’-[2-(4-chloro-2-methylphenoxy)propanoyl]-4-methylbenzohydrazide” is a chemical compound. It shares a part structure with phenoxyacetic acid . The compound is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature . For example, ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation were synthesized . The obtained compounds differed in terms of the substitution of the phenoxyethylammonium group in the ring and the length of the alkyl chain .
Molecular Structure Analysis
The molecular structure of “N’-[2-(4-chloro-2-methylphenoxy)propanoyl]-4-methylbenzohydrazide” can be analyzed using various spectroscopic methods . The structure of related compounds has been confirmed using FT-IR, FT-Raman, NMR, and UV-Visible spectroscopy .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N’-[2-(4-chloro-2-methylphenoxy)propanoyl]-4-methylbenzohydrazide” can be characterized using various methods . For example, the basic physicochemical properties of related ionic liquids, such as solubility and thermal stability, have been characterized .
科学研究应用
Herbicidal Activity
CMPB has been investigated for its herbicidal properties. Researchers have synthesized herbicidal ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and phenoxyethylammonium cation. These compounds exhibit varying physicochemical properties based on the substitution patterns of the phenoxyethylammonium group and the length of the alkyl chain. Under greenhouse conditions, they were tested against cornflower (Centaurea cyanus L.), demonstrating potential as effective herbicides .
Antitumor Activity
A chloro-substituted analog of CMPB, known as tris(2-hydroxyethyl)ammonium (4-chloro-2-methylphenoxy)acetate (chlorocreasin), has shown pronounced antitumor activity. This opens up prospects for its application in medicine, particularly in the field of oncology .
Soil Microbiome Interactions
CMPB’s impact on soil health and microbiomes is another area of interest. Researchers have evaluated the effects of enriching MCPA-contaminated soil (both unplanted and zucchini-planted) with syringic acid (SA). Understanding these interactions can inform sustainable agricultural practices and soil remediation strategies .
Biopolymer Solvents
Ionic liquids (ILs) like CMPB have been explored as solvents for biopolymers. Their ability to dissolve cellulose and extract lignin from biomass is crucial for transforming biomass into aromatic compounds. CMPB-based ILs may play a role in advancing green chemistry and sustainable materials .
Chemical Synthesis and Catalysis
ILs, including CMPB derivatives, have found applications in chemical synthesis and catalysis. Their unique properties allow them to serve as alternatives to toxic solvents. Researchers continue to explore novel cation–anion combinations for specific synthetic processes and catalytic reactions .
Pharmaceutical Development
The third generation of ILs includes pharmaceuticals, and CMPB derivatives fall into this category. By converting bioactive compounds into ILs, researchers aim to improve their bioavailability and enhance their therapeutic effects. CMPB’s potential as a scaffold for drug development warrants further investigation .
属性
IUPAC Name |
N'-[2-(4-chloro-2-methylphenoxy)propanoyl]-4-methylbenzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-11-4-6-14(7-5-11)18(23)21-20-17(22)13(3)24-16-9-8-15(19)10-12(16)2/h4-10,13H,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPHXVKUWJOKNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)C(C)OC2=C(C=C(C=C2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-((2-Oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl)pyrrolidine-2-carboxylic acid](/img/structure/B352395.png)
![4-chlorophenyl 3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanoate](/img/structure/B352404.png)


![N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}acetamide](/img/structure/B352413.png)




![5-bromo-2-hydroxy-N'-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B352426.png)
![N'~1~,N'~6~-bis[(E)-(5-bromofuran-2-yl)methylidene]hexanedihydrazide](/img/structure/B352435.png)
![N'-[(4-chlorophenoxy)acetyl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B352437.png)

![1-[(2,4-Dichlorophenyl)methyl]-2-methylbenzimidazole](/img/structure/B352450.png)